
4-(Azepan-1-yl)-3-nitrobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and Diels-Alder type reactions. For example, the base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acids leads to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones . Similarly, 4-aza-6-nitrobenzofuroxan (ANBF) reacts with CH acids to form carbon-bonded 1,4-adducts, which are fused with a furoxan ring . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and orientations of substituent groups. For instance, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are well-defined, indicating a planar structure with specific orientations for the functional groups . This information can be used to predict the molecular geometry and electronic distribution in 4-(Azepan-1-yl)-3-nitrobenzoic acid.
Chemical Reactions Analysis
The papers describe various chemical reactions involving nitro-substituted aromatic compounds. The dual behavior of 4-aza-6-nitrobenzofuroxan as both an electrophile and a dienophile in Diels-Alder type reactions is particularly noteworthy . This compound exhibits a tendency to form stable carbinolamines upon covalent hydration . Similarly, the nucleophilic dearomatization of ANBF by CH acids to synthesize pharmacology-oriented compounds indicates the potential reactivity of the nitro group in such systems . These reactions could be relevant to the chemical behavior of 4-(Azepan-1-yl)-3-nitrobenzoic acid under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(Azepan-1-yl)-3-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and carboxylic acid groups typically confers strong acidity and the ability to participate in hydrogen bonding, which can affect solubility and melting points . The crystalline structure of similar compounds is often stabilized by intermolecular hydrogen bonding, suggesting that 4-(Azepan-1-yl)-3-nitrobenzoic acid may also form stable crystalline structures under the right conditions .
Applications De Recherche Scientifique
Crystallographic and Physical Properties
- Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).
Photophysical Behavior
- Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).
Redox Processes
- Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).
Synthesis and Reactivity
- Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).
Luminescence Studies
- Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).
Propriétés
IUPAC Name |
4-(azepan-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLIKPXLGXANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387927 | |
| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-nitrobenzoic acid | |
CAS RN |
92109-03-0 | |
| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

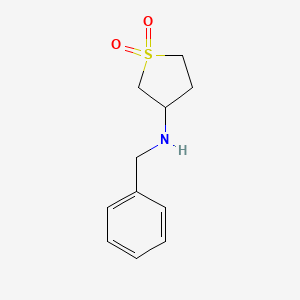
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
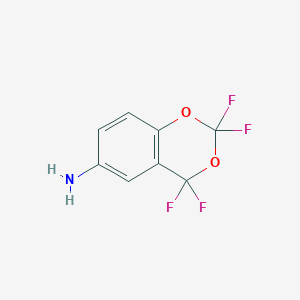
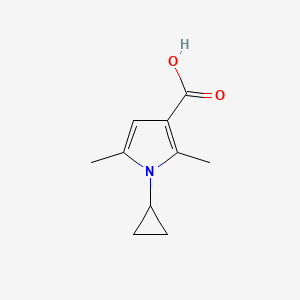
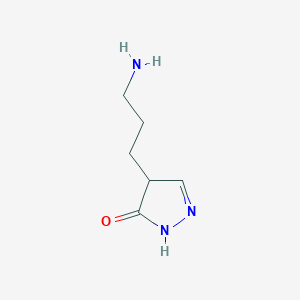
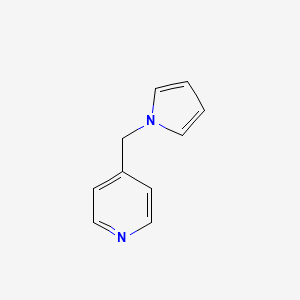
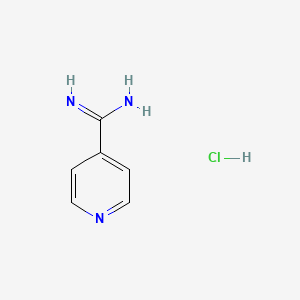
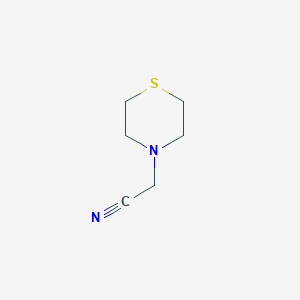
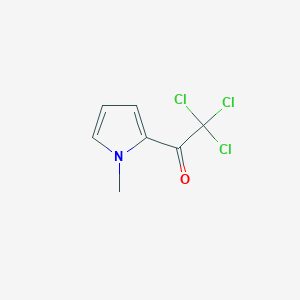
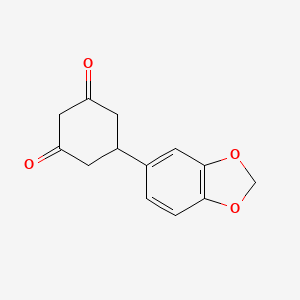
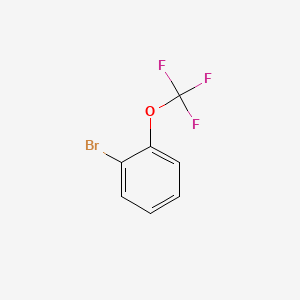
![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)
